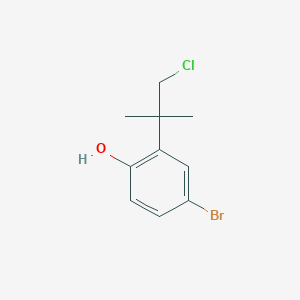
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol: is an organic compound with the molecular formula C11H14BrClO It is a substituted phenol, characterized by the presence of bromine and chlorine atoms along with a dimethyl-ethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol typically involves the following steps:
Chlorination: The chlorination of the dimethyl-ethyl group can be carried out using chlorine (Cl2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide.
Phenol Formation: The hydroxyl group can be introduced through nucleophilic aromatic substitution, where a suitable leaving group (e.g., a halide) is replaced by a hydroxyl group using a strong base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate the effects of halogenated phenols on biological systems.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenolic hydroxyl group can influence its binding affinity and reactivity. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chlorophenol: Lacks the dimethyl-ethyl group, making it less sterically hindered.
2-Bromo-4-chlorophenol: Different positioning of the halogen atoms, leading to variations in reactivity and properties.
4-Bromo-2-(2-chloro-1,1-dimethyl-ethyl)anisole: Contains a methoxy group instead of a hydroxyl group, affecting its polarity and solubility.
Uniqueness: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is unique due to the specific combination of bromine, chlorine, and the dimethyl-ethyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored reactivity and functionality for specific applications.
Eigenschaften
Molekularformel |
C10H12BrClO |
|---|---|
Molekulargewicht |
263.56 g/mol |
IUPAC-Name |
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,6-12)8-5-7(11)3-4-9(8)13/h3-5,13H,6H2,1-2H3 |
InChI-Schlüssel |
DEAPSBNOHASTHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















